2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Description

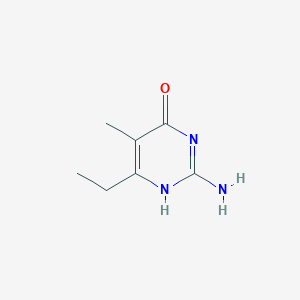

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-ethyl-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-5-4(2)6(11)10-7(8)9-5/h3H2,1-2H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHWLTIBGSRUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356177 | |

| Record name | 2-amino-6-ethyl-5-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134277-54-6 | |

| Record name | 2-amino-6-ethyl-5-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Foreword: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development. As a privileged structure, it is integral to numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The specific compound, 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, belongs to the aminopyrimidine class, which is noted for its diverse pharmacological activities, including potential applications as antimicrobial agents and modulators of various biological pathways.[1] Its unique arrangement of functional groups—an amino group for hydrogen bonding and potential nucleophilic reactions, a hydroxyl group that exists in tautomeric equilibrium with a keto form, and alkyl substituents influencing lipophilicity and steric interactions—makes it a valuable synthon for further chemical elaboration.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer insights into process control and characterization, thereby establishing a self-validating and robust protocol for researchers and drug development professionals.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable approach to the synthesis of 2-amino-4-hydroxypyrimidines is the classical Pinner-type condensation reaction.[2] This methodology involves the cyclocondensation of a β-keto ester with guanidine.

Retrosynthetic Disconnection:

Our target molecule can be retrosynthetically disconnected across the two C-N bonds formed during the cyclization. This reveals two key synthons: guanidine and a substituted β-keto ester, specifically ethyl 2-methyl-3-oxopentanoate .

-

Guanidine provides the N-C-N (amidine) core of the pyrimidine ring, including the C2-amino group.

-

Ethyl 2-methyl-3-oxopentanoate provides the remaining C4, C5, C6, and C1' atoms of the carbon backbone, along with the C4-hydroxyl group and the C5-methyl and C6-ethyl substituents.

This approach is highly efficient as it constructs the heterocyclic core in a single, convergent step from readily available starting materials.

The Core Reaction: Mechanistic Insights

The reaction proceeds via a base-mediated condensation-cyclization cascade. While guanidine is a strong organic base, it is typically supplied as a more stable salt, such as guanidine hydrochloride. A stronger base, such as sodium ethoxide, is therefore required to generate the free guanidine nucleophile in situ.

The mechanism can be delineated as follows:

-

Nucleophilic Attack: The free guanidine, a potent nucleophile, attacks the more electrophilic ketone carbonyl of the β-keto ester. The ketone is more reactive than the ester due to the resonance delocalization of the ester's lone pair of electrons.

-

Formation of Hemiaminal Intermediate: This attack forms a tetrahedral hemiaminal intermediate.

-

Dehydration: The intermediate rapidly dehydrates, eliminating a molecule of water to form a stable conjugated imine.

-

Intramolecular Cyclization: The terminal amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl.

-

Ring Closure and Elimination: This forms a six-membered cyclic intermediate, which subsequently eliminates a molecule of ethanol to yield the thermodynamically stable aromatic pyrimidine ring.

Below is a visualization of the reaction mechanism.

Caption: Key mechanistic steps in the synthesis of the pyrimidinol core.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Properties |

| Sodium Metal | 7440-23-5 | Na | 22.99 | Highly reactive solid, store under mineral oil |

| Absolute Ethanol (200 proof) | 64-17-5 | C₂H₆O | 46.07 | Flammable liquid, hygroscopic |

| Guanidine Hydrochloride | 50-01-1 | CH₆ClN₃ | 95.53 | Hygroscopic solid |

| Ethyl 2-methyl-3-oxopentanoate | 15429-19-3 | C₈H₁₄O₃ | 158.19 | Liquid |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Corrosive liquid |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | --- |

Step-by-Step Methodology

Step 1: Preparation of Sodium Ethoxide Solution

-

Under an inert atmosphere (Nitrogen or Argon), carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to a three-neck round-bottom flask containing absolute ethanol (50 mL).

-

Expert Insight: The addition must be done portion-wise to control the exothermic reaction and hydrogen gas evolution. The flask should be equipped with a reflux condenser and a gas outlet bubbler.

-

Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide. This is the catalyst and base for the reaction.

Step 2: Reaction Assembly and Execution

-

To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 50 mmol) with stirring. A fine white precipitate of sodium chloride may form as the free guanidine base is generated.

-

Add ethyl 2-methyl-3-oxopentanoate (7.91 g, 50 mmol) dropwise to the mixture using an addition funnel over 15 minutes.

-

Heat the reaction mixture to reflux (approx. 78 °C) with continuous stirring for 6-8 hours.

-

Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the β-keto ester spot indicates reaction completion.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Slowly neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 7. This step protonates the pyrimidinol product, causing it to precipitate.

-

Causality: Neutralization is critical. Over-acidification can lead to salt formation and re-solubilization of the product, while insufficient neutralization will result in low yield.

-

Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

Step 4: Purification

-

Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove inorganic salts (NaCl) and then with a small amount of cold ethanol to remove any unreacted starting material.

-

For higher purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.

Safety Precautions

-

Sodium Metal: Extremely reactive with water and alcohols. Handle under an inert atmosphere and away from any sources of moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Flammable Solvents: Ethanol is highly flammable. All heating should be performed using a heating mantle and in a well-ventilated fume hood.

-

Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with care in a fume hood.

Characterization and Data Analysis

The structure of the synthesized 2-Amino-6-ethyl-5-methylpyrimidin-4-ol must be confirmed using standard analytical techniques. The compound exhibits keto-enol tautomerism, with the pyrimidin-4(3H)-one form often predominating in the solid state and in solution. This is reflected in the spectroscopic data.[1][3]

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~1.1 (t, 3H, -CH₂CH₃ ), ~2.0 (s, 3H, -CH₃ ), ~2.4 (q, 2H, -CH₂ CH₃), ~6.5 (br s, 2H, -NH₂ ), ~10.5-11.5 (br s, 1H, ring NH or OH ) |

| ¹³C NMR | δ (ppm): ~12 (-CH₂CH₃ ), ~14 (-CH₃ ), ~25 (-CH₂ CH₃), ~110 (C5), ~155 (C4), ~160 (C2), ~165 (C6) |

| IR Spectroscopy | ν (cm⁻¹): 3300-3100 (N-H stretching, amino group), 3100-3000 (O-H/N-H stretching, ring), 1680-1640 (C=O stretching, amide from keto tautomer), 1620-1580 (C=N, C=C stretching) |

| Mass Spec (ESI+) | m/z: Calculated for C₇H₁₁N₃O: 153.09. Expected [M+H]⁺: 154.10. |

Workflow Visualization

The overall synthetic workflow can be summarized in the following diagram.

Caption: A streamlined workflow for the synthesis and purification process.

Conclusion

The synthesis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol via the condensation of guanidine and ethyl 2-methyl-3-oxopentanoate is a reliable and well-understood transformation. By carefully controlling reaction conditions, particularly the generation of the active nucleophile and the neutralization during work-up, high yields of the pure product can be consistently achieved. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for researchers in medicinal chemistry and organic synthesis, enabling the efficient production of this valuable heterocyclic building block for further investigation and drug discovery programs.

References

-

Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. International Journal of Molecular Sciences, 24(2), 1435. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Available at: [Link]

-

Proença, M. F. J. R. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available at: [Link]

-

TÜBİTAK Academic Journals. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. Available at: [Link]

Sources

"physicochemical properties of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building Block

2-Amino-6-ethyl-5-methylpyrimidin-4-ol is an organic compound featuring a pyrimidine core, a heterocyclic aromatic ring essential in numerous biological molecules, including the nucleobases of DNA and RNA.[1] This particular substituted pyrimidine belongs to the aminopyrimidine class, a group of compounds widely recognized for their diverse applications in medicinal chemistry and pharmacology.[1] Its structural arrangement, with amino, hydroxyl, ethyl, and methyl functional groups, makes it a versatile precursor and building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1]

The strategic placement of these functional groups allows for a range of chemical reactions, such as nucleophilic substitution at the amino group and condensation reactions at the hydroxyl group.[1] These reactive sites are pivotal for medicinal chemists aiming to modulate the biological activity, selectivity, and pharmacokinetic properties of lead compounds. Research has indicated that compounds with this scaffold may possess potential as antimicrobial agents or modulators of various biological pathways, interacting with enzymes and receptors to influence cellular processes.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, offering both established data and detailed experimental protocols for their validation. Understanding these fundamental characteristics is a critical first step in harnessing its full potential in research and drug discovery.

Compound Identification and Molecular Structure

A precise understanding of the compound's identity is foundational to any scientific investigation. The following table summarizes its key identifiers and structural details.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-6-ethyl-5-methylpyrimidin-4-ol | [2] |

| Synonyms | 2-amino-5-ethyl-6-methyl-3H-pyrimidin-4-one, NSC 210935 | [1][2] |

| CAS Number | 28224-69-3 | [2][3] |

| Molecular Formula | C₇H₁₁N₃O | [1][2] |

| Molecular Weight | 153.18 g/mol | [1] |

| Canonical SMILES | CCC1=C(C)C(=O)NC(=N1)N | [1] |

| InChI Key | OWHWLTIBGSRUMZ-UHFFFAOYSA-N | [1] |

Note: The compound can exist in tautomeric forms, primarily the pyrimidin-4-ol form and the pyrimidin-4(3H)-one keto form. The keto form is often the more stable tautomer.[1]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The data below, derived from predictive models and available literature, provides a baseline for this molecule.

| Property | Value | Notes | Source |

| Melting Point | 288-289 °C | [4] | |

| Boiling Point | 273.1 ± 23.0 °C | Predicted | [4] |

| Density | 1.29 ± 0.1 g/cm³ | Predicted | [4] |

| pKa | 10.17 ± 0.50 | Predicted | [2][4] |

Solubility Profile: A Practical Assessment

Quantitative solubility data for 2-Amino-6-ethyl-5-methylpyrimidin-4-ol is not extensively reported in the public domain. However, its molecular structure provides strong indicators of its likely behavior. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens, carbonyl oxygen in the keto tautomer) suggests a propensity for solubility in polar protic solvents like water, ethanol, and methanol. Conversely, the ethyl and methyl groups, along with the heterocyclic ring, introduce a degree of lipophilicity, which may allow for solubility in some polar aprotic solvents like DMSO.

For any research or development application, the experimental determination of solubility is non-negotiable. The following protocol outlines the gold-standard Shake-Flask method, a thermodynamically robust approach to quantifying solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Principle: This method determines the saturation concentration of the compound in a given solvent at a specific temperature by allowing the system to reach thermodynamic equilibrium.

Materials:

-

2-Amino-6-ethyl-5-methylpyrimidin-4-ol (solid)

-

Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The excess is critical to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible throughout.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated HPLC-UV method.

-

Construct a calibration curve from the standards (Peak Area vs. Concentration).

-

Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

-

Causality and Trustworthiness: Using a long equilibration time ensures that the measurement reflects the true thermodynamic solubility, not a transient, supersaturated state. Centrifugation and filtration are critical self-validating steps to guarantee that only the dissolved analyte is being quantified, preventing artificially high results from suspended microparticles.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, commonly expressed as LogP, is a critical parameter in drug development that describes a compound's distribution between a lipid-like phase (n-octanol) and an aqueous phase. It heavily influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While predicted LogP values can be calculated, experimental determination is essential for accuracy.

Experimental Protocol: LogP Determination (Shake-Flask Method)

Principle: This method measures the ratio of the concentration of the compound in two immiscible phases, n-octanol and water, at equilibrium.

Materials:

-

2-Amino-6-ethyl-5-methylpyrimidin-4-ol

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Glass separatory funnels or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol by mixing it with water and allowing the phases to separate. Do the same for the water with n-octanol. This prevents volume changes during the experiment.

-

Compound Dosing: Prepare a dilute stock solution of the compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: In a vial, combine a known volume of the water phase and a known volume of the n-octanol phase (e.g., a 1:1 ratio). Add a small aliquot of the compound stock solution.

-

Equilibration: Shake the vial vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and water layers.

-

Sampling: Carefully withdraw a known volume from each phase for analysis.

-

Quantification: Determine the concentration of the compound in both the aqueous phase (C_water) and the n-octanol phase (C_octanol) using a suitable analytical method like HPLC-UV.

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentrations: P = C_octanol / C_water

-

LogP is the base-10 logarithm of this ratio: LogP = log₁₀(P)

-

Expertise and Rationale: The use of pre-saturated solvents is a critical detail that prevents measurement artifacts caused by the mutual miscibility of water and n-octanol. Centrifugation is essential for breaking any emulsions that may have formed during shaking, ensuring a clean separation and accurate sampling from each phase.

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion

2-Amino-6-ethyl-5-methylpyrimidin-4-ol presents as a stable solid with a high melting point and predicted basicity. Its structural features suggest solubility in polar solvents, a hypothesis that must be confirmed experimentally for any specific application. The provided protocols for determining solubility and lipophilicity represent robust, industry-standard methods that will yield the reliable and reproducible data required for advancing research in medicinal chemistry, drug development, and materials science. A thorough characterization of these foundational physicochemical properties is the cornerstone upon which successful scientific and commercial development is built.

References

-

2-amino-5-ethyl-6-methylpyrimidin-4-ol - ChemicalBook. ChemicalBook.

-

2-Amino-6-ethyl-5-methylpyrimidin-4-ol - Smolecule. Smolecule.

-

2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL 28224-69-3 wiki - Guidechem. Guidechem.

-

2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. PubChem.

-

2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL | 28224-69-3 - ChemicalBook. ChemicalBook.

Sources

"2-Amino-6-ethyl-5-methylpyrimidin-4-ol molecular structure"

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive examination of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol (CAS No: 134277-54-6), a substituted aminopyrimidine of significant interest in medicinal and synthetic chemistry. As a member of a class of heterocyclic compounds renowned for their diverse pharmacological activities, this molecule serves as a valuable scaffold and building block for drug discovery.[1] This document delineates its core molecular structure, including a critical analysis of its tautomeric forms, and details its physicochemical properties. Furthermore, this guide presents a logical synthetic strategy, provides detailed protocols for its analytical characterization via modern spectroscopic techniques (NMR, FTIR, MS), and discusses its potential biological context and applications, particularly as a precursor for targeted therapeutics.[1] The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry and biology, most notably forming the structural basis for the nucleobases uracil, thymine, and cytosine in nucleic acids.[2] This fundamental role in biological systems has inspired decades of research, establishing pyrimidine derivatives as a "privileged scaffold" in medicinal chemistry.[2][3] Compounds bearing this moiety exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[4][5]

2-Amino-6-ethyl-5-methylpyrimidin-4-ol belongs to the aminopyrimidine subclass, which is characterized by an amino group substitution that often facilitates critical hydrogen bonding interactions with biological targets like protein kinases.[1][6] Understanding the precise molecular architecture, electronic properties, and synthetic accessibility of this specific compound is paramount for leveraging its full potential in the design of novel, high-affinity therapeutic agents.

Core Molecular Structure and Physicochemical Properties

The structural identity of a compound dictates its reactivity, physical properties, and biological function. This section provides a detailed breakdown of the molecular framework of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol.

Systematic Nomenclature and Identification

For clarity and unambiguous identification in research and regulatory contexts, the compound is defined by the following identifiers.

| Identifier | Value | Source |

| Compound Name | 2-Amino-6-ethyl-5-methylpyrimidin-4-ol | - |

| IUPAC Name | 2-amino-6-ethyl-5-methylpyrimidin-4(3H)-one | [1] |

| CAS Number | 134277-54-6 | [1] |

| Molecular Formula | C₇H₁₁N₃O | [1][7] |

| Molecular Weight | 153.18 g/mol | [1][7] |

| Canonical SMILES | CCC1=C(C)C(=O)N=C(N)N1 | [1] |

| InChI Key | OWHWLTIBGSRUMZ-UHFFFAOYSA-N | [1] |

Structural Elucidation

The molecule consists of a central pyrimidine ring with four substituents: an amino group at position 2, a hydroxyl/oxo group at position 4, a methyl group at position 5, and an ethyl group at position 6.

Caption: 2D Structure of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol.

A critical feature of hydroxypyrimidines is the existence of keto-enol tautomerism. The "ol" (enol) form is in equilibrium with the "one" (keto) form. For 4-hydroxypyrimidines, the equilibrium strongly favors the more stable keto tautomer, 2-amino-6-ethyl-5-methylpyrimidin-4(3H)-one, particularly in the solid state.[1] This is due to the formation of a stable amide-like functionality within the ring.

Caption: Tautomeric equilibrium favors the more stable keto form.

Synthesis and Mechanistic Insights

The construction of the pyrimidine ring is a well-established field in organic chemistry.[8] The most common and efficient method involves the condensation of a 1,3-dielectrophile (a three-carbon fragment) with a C-N-C nucleophile like guanidine or urea.[8]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the pyrimidine ring at the N1-C6 and N3-C4 bonds, which are typically formed during the cyclization step. This reveals a β-ketoester and guanidine as plausible starting materials.

Caption: Retrosynthetic analysis of the target pyrimidine.

Proposed Synthetic Pathway: Guanidine Condensation

The synthesis can be efficiently achieved through a one-pot, three-component reaction analogous to the Biginelli reaction.[9] This involves the condensation of ethyl 2-methyl-3-oxopentanoate with guanidine in the presence of a base, such as sodium ethoxide. The mechanism proceeds via initial condensation to form an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the final pyrimidine product.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

-

Preparation of Sodium Ethoxide: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add sodium metal (1.0 eq) in small portions to absolute ethanol (approx. 3 M concentration) under an inert atmosphere (N₂ or Ar). Stir until all the sodium has dissolved completely.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution at room temperature, add guanidine hydrochloride (1.0 eq). Stir for 15 minutes to form the free base.

-

Addition of β-Ketoester: Add ethyl 2-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Neutralization: Dissolve the resulting residue in a minimum amount of cold water. Carefully neutralize the solution to pH ~7 by the dropwise addition of glacial acetic acid or dilute HCl. This will precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Amino-6-ethyl-5-methylpyrimidin-4-ol as a solid.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the molecular structure requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution.[10] The predicted spectra for the keto-tautomer are detailed below.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Protons | 10.5-12.0 | br s | 1H | Ring NH |

| 6.5-7.5 | br s | 2H | -NH₂ | |

| 2.4-2.6 | q | 2H | Ethyl -CH₂- | |

| 1.9-2.1 | s | 3H | C5 -CH₃ | |

| 1.1-1.3 | t | 3H | Ethyl -CH₃ | |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||

| Carbons | ~165 | C4 (C=O) | ||

| ~160 | C2 (C-NH₂) | |||

| ~155 | C6 (C-ethyl) | |||

| ~110 | C5 (C-methyl) | |||

| ~25 | Ethyl -CH₂- | |||

| ~12 | C5 -CH₃ |

| | ~11 | | | Ethyl -CH₃ |

br s = broad singlet, s = singlet, q = quartet, t = triplet. Chemical shifts are estimates and can vary based on solvent and concentration.

Protocol for NMR Data Acquisition [10]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Spectrometer Setup: Use a spectrometer with a frequency of 300-600 MHz.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (e.g., zg30).

-

Number of Scans (NS): 16-32.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): -2 to 14 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30).

-

Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[11]

Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300–3450 | N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) |

| 3100–3250 | N-H Stretch | Ring Amide (N-H) |

| 2850–2980 | C-H Stretch | Ethyl, Methyl groups |

| 1640–1680 | C=O Stretch | Amide/Keto group |

| 1580–1620 | N-H Bend / C=N Stretch | Amino group / Pyrimidine ring |

| 1550–1580 | C=C Stretch | Pyrimidine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.[4]

Expected Mass Spectrum Data

-

Ionization Method: Electron Ionization (EI) is standard for such molecules.[4]

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 153, corresponding to the molecular weight of C₇H₁₁N₃O.

-

Key Fragmentation: The fragmentation is primarily driven by the substituents. A common and diagnostic fragmentation pathway would be the loss of the ethyl group via alpha-cleavage.

Caption: Logical workflow from the core scaffold to applications.

Conclusion

2-Amino-6-ethyl-5-methylpyrimidin-4-ol is a well-defined heterocyclic compound whose molecular structure is characterized by a stable pyrimidinone tautomer and key functional groups amenable to chemical modification. Its synthesis is achievable through robust and scalable condensation reactions. A comprehensive analytical workflow employing NMR, FTIR, and MS can unambiguously confirm its identity and purity. Given the proven track record of the aminopyrimidine scaffold in medicinal chemistry, particularly in the field of kinase inhibition, this molecule represents a valuable building block for the development of next-generation targeted therapies. This guide provides the essential technical framework for its synthesis, characterization, and strategic application in advanced research endeavors.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

-

Sun, Q., et al. (2005). An Efficient and Green Procedure for the Knoevenagel Condensation Catalyzed by Urea. ChemInform. [Link]

-

Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. [Link]

-

Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. (2022). ACS Publications. [Link]

-

An Efficient and Green Procedure for the Knoevenagel Condensation Catalyzed by Urea. (2006). Semantic Scholar. [Link]

-

Ghorab, M. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

-

Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PubMed Central. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). PubMed Central. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]

-

Investigation of the H 3 PO 4 -Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea as a Route to Pyrimidin-2-ones and 2-Iminochromenes. (2025). ResearchGate. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Semantic Scholar. [Link]

-

2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]

-

Ethyl Cyanoacetate Reactions. (2022). ResearchGate. [Link]

-

Ethyl cyanoacetate patented technology retrieval search results. Patsnap. [Link]

-

Ici-63197. PubChem. [Link]

-

2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL CAS#: 28224-69-3. ChemWhat. [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

-

6-(2-{6-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-2-Yl}ethyl). PubChem. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025). ResearchGate. [Link]

-

A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. (2025). ResearchGate. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central. [Link]

-

A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. (2009). PubMed. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. [Link]

-

2-Amino-6-phenylpyrimidin-4-ol. PubChem. [Link]

Sources

- 1. Buy 2-Amino-6-ethyl-5-methylpyrimidin-4-ol | 134277-54-6 [smolecule.com]

- 2. growingscience.com [growingscience.com]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. bu.edu.eg [bu.edu.eg]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

An In-depth Technical Guide to 2-Amino-6-ethyl-5-methylpyrimidin-4-ol (CAS Number: 134277-54-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-ethyl-5-methylpyrimidin-4-ol, with CAS number 134277-54-6, is a substituted aminopyrimidine that holds potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved therapeutics. The specific substitution pattern of this compound—an amino group at position 2, a hydroxyl (or keto tautomer) at position 4, and alkyl groups at positions 5 and 6—suggests its potential for engaging with various biological targets. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic considerations for this compound, drawing upon available data and insights from structurally related molecules to offer a scientifically grounded resource for researchers.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol.

| Property | Value | Source |

| CAS Number | 134277-54-6 | [1][2][3] |

| IUPAC Name | 2-amino-6-ethyl-5-methylpyrimidin-4-ol | [1] |

| Molecular Formula | C₇H₁₁N₃O | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Canonical SMILES | CCC1=C(C(=O)N=C(N1)N)C | [1] |

| InChI Key | OWHWLTIBGSRUMZ-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | |

| pKa (predicted) | 10.17 ± 0.50 | [3] |

Tautomerism

It is crucial to recognize that 2-Amino-6-ethyl-5-methylpyrimidin-4-ol can exist in tautomeric forms, primarily the hydroxyl and the keto (2-amino-6-ethyl-5-methyl-4(1H)-pyrimidinone) forms. This equilibrium can be influenced by the solvent and the physical state of the compound, which in turn can affect its spectroscopic properties and its interactions with biological targets.[4]

Caption: Tautomeric equilibrium of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol.

Potential Biological Activities and Therapeutic Applications

While specific pharmacological data for 2-Amino-6-ethyl-5-methylpyrimidin-4-ol is limited, the aminopyrimidine scaffold is a key feature in molecules targeting a range of diseases. Research on analogous compounds provides valuable insights into its potential biological activities.

-

Kinase Inhibition: Many aminopyrimidine derivatives are potent kinase inhibitors. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been investigated as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[5] Given its structural similarities, 2-Amino-6-ethyl-5-methylpyrimidin-4-ol could serve as a scaffold for the development of novel kinase inhibitors.

-

Nitric Oxide Synthase (NOS) Inhibition: Structurally related 2-amino-4-methylpyridine analogues have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[1][6] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, suggesting that this compound could be a starting point for developing anti-inflammatory agents.

-

Antimicrobial Activity: The compound has been noted for its potential as an antimicrobial agent.[7] The pyrimidine ring is a core component of many natural and synthetic compounds with antibacterial and antifungal properties.

-

Plant Growth Regulation: Research on 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives has shown their potential as plant growth stimulants.[8]

The logical workflow from this foundational compound to a potential therapeutic application is outlined below.

Caption: General workflow for drug discovery starting from a core scaffold.

Synthesis and Characterization

Synthetic Approaches

A plausible synthetic route could involve the condensation of an appropriately substituted β-keto ester with guanidine. The general scheme for such a reaction is presented below.

Caption: Conceptual synthetic pathway for aminopyrimidines.

Analytical Characterization

The structural elucidation and purity assessment of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the arrangement of protons and carbons in the molecule. Expected signals in the ¹H NMR spectrum would include those for the ethyl and methyl groups, the pyrimidine ring proton, and exchangeable protons of the amino and hydroxyl groups.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as N-H and O-H stretching vibrations, as well as C=O and C=N bonds within the pyrimidine ring.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.[5]

Experimental Protocol: General Procedure for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. The chemical shifts (δ) should be referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will likely be required due to the lower natural abundance of the ¹³C isotope.[4]

Experimental Protocols for Biological Evaluation

Based on the potential activities of this compound, the following in vitro assays would be relevant for its initial biological characterization.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of the compound against a panel of kinases.

-

Reagents and Materials:

-

Kinase of interest

-

Substrate peptide

-

ATP

-

Assay buffer

-

2-Amino-6-ethyl-5-methylpyrimidin-4-ol (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This assay can be used to evaluate the effect of the compound on the proliferation of cancer cell lines.[10]

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Safety and Handling

Conclusion and Future Directions

2-Amino-6-ethyl-5-methylpyrimidin-4-ol represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its structural similarity to known kinase and NOS inhibitors suggests that it is a valuable scaffold for further chemical exploration. Future research should focus on developing and validating a robust synthetic route, followed by a thorough characterization of its pharmacological and toxicological properties. The synthesis and screening of a library of derivatives will be crucial in elucidating the structure-activity relationships and identifying lead compounds with potent and selective biological activity.

References

- Smolecule. (2023, August 15). 2-Amino-6-ethyl-5-methylpyrimidin-4-ol.

- Guidechem. (n.d.). 2-AMINO-6-ETHYL-5-METHYLPYRIMIDIN-4-OL cas:134277-54-6.

- Smolecule. (2023, August 15). Biological Activity of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol.

- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021).

- Chaudhary, C. L., et al. (2022).

- Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

- Guidechem. (n.d.). 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL 28224-69-3 wiki.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

- Al-Ghorbani, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

- El-Gazzar, A. B. A., et al. (2023).

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.

- ChemicalBook. (2023, May 9). 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL | 28224-69-3.

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

- Smolecule. (n.d.). 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile.

- MySkinRecipes. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

- Southan, G. J., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed Central.

- Umashankara, M., et al. (2021). Synthesis and in vitro anti-proliferative studies of new 2-(arylmethylthio)-6-ethyl-7 H -pyrrolo[2,3-d]pyrimidin-4-ols.

- PubChem. (n.d.). 2-Amino-5-methylpyridine.

- Guo, Y., et al. (2024).

- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

- Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.

- PubChem. (n.d.). 6-(2-{6-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-2-Yl}ethyl)-4-Methylpyridin-2-Amine.

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-Amino-6-ethyl-5-methylpyrimidin-4-ol | 134277-54-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

An In-Depth Technical Guide to the

Abstract

2-Amino-6-ethyl-5-methylpyrimidin-4-ol is a substituted aminopyrimidine of interest in medicinal chemistry and drug discovery. While extensive research into its specific molecular targets is ongoing, its structural characteristics suggest potential interactions with key biological pathways. This guide synthesizes current understanding of related compounds to propose and explore putative mechanisms of action for 2-Amino-6-ethyl-5-methylpyrimidin-4-ol. We will delve into hypothesized interactions with protein kinases, particularly Fibroblast Growth Factor Receptor 4 (FGFR4), and Nitric Oxide Synthases (NOS), while also considering its potential as an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, providing a framework for investigating the pharmacological profile of this compound.

Introduction: The Therapeutic Potential of Aminopyrimidines

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of inflammatory pathways. 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, with its unique substitution pattern, presents an intriguing candidate for therapeutic development. Its molecular architecture, featuring amino, hydroxyl, ethyl, and methyl functional groups, provides multiple points for potential interaction with biological macromolecules.[1] This guide will explore the most probable mechanisms of action based on structure-activity relationships gleaned from analogous compounds.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physicochemical properties is fundamental to elucidating its mechanism of action.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 28224-69-3 |

| Predicted pKa | 10.17 ± 0.50 |

Table 1: Physicochemical properties of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol.[2]

The synthesis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol and its derivatives can be achieved through various established routes, often involving the condensation of a β-keto ester with guanidine or its derivatives.[1] One common approach is the Biginelli reaction or similar multicomponent reactions, which offer an efficient means to construct the pyrimidine core.[3]

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for aminopyrimidines.

Hypothesized Mechanism of Action I: Kinase Inhibition (Focus on FGFR4)

A prominent mechanism of action for many aminopyrimidine derivatives is the inhibition of protein kinases. Structurally similar compounds have demonstrated potent and selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers, particularly hepatocellular carcinoma.[4][5]

Proposed Signaling Pathway Interruption

The binding of FGF19 to FGFR4 initiates a signaling cascade that promotes cell proliferation and survival. It is hypothesized that 2-Amino-6-ethyl-5-methylpyrimidin-4-ol could act as a competitive inhibitor at the ATP-binding site of the FGFR4 kinase domain, thereby abrogating downstream signaling.

Caption: Hypothesized inhibition of the FGFR4 signaling pathway.

Experimental Protocol: In Vitro FGFR4 Kinase Assay

To validate this hypothesis, a direct enzyme inhibition assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol against FGFR4.

Materials:

-

Recombinant human FGFR4 kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

2-Amino-6-ethyl-5-methylpyrimidin-4-ol (test compound)

-

Staurosporine (positive control)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol in DMSO, followed by a final dilution in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Kinase buffer

-

Test compound or control

-

FGFR4 enzyme

-

Peptide substrate

-

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothesized Mechanism of Action II: Modulation of Nitric Oxide Synthase (NOS)

Certain aminopyridine derivatives, which share structural similarities with aminopyrimidines, are potent inhibitors of inducible nitric oxide synthase (iNOS or NOS II).[6][7] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions.

Proposed Interaction with iNOS

It is plausible that 2-Amino-6-ethyl-5-methylpyrimidin-4-ol could act as a competitive inhibitor of iNOS by mimicking the substrate L-arginine.

Caption: Proposed competitive inhibition of the iNOS enzyme.

Experimental Protocol: Griess Assay for Nitrite Determination

This assay measures nitrite, a stable breakdown product of nitric oxide, in cell culture supernatants.

Objective: To assess the inhibitory effect of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol on iNOS activity in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

2-Amino-6-ethyl-5-methylpyrimidin-4-ol (test compound)

-

L-N⁶-(1-Iminoethyl)lysine (L-NIL) (positive control)

-

Griess Reagent System (Promega)

-

96-well cell culture plates

-

Plate reader for absorbance at 540 nm

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound or L-NIL for 1 hour.

-

Stimulation: Induce iNOS expression by adding LPS (1 µg/mL) to the wells.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Add the sulfanilamide solution from the Griess Reagent System and incubate for 10 minutes.

-

Add the N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using a sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the IC₅₀ of the test compound.

Putative Antimicrobial Activity

The pyrimidine scaffold is present in many natural and synthetic antimicrobial agents.[3][8] The biological activity of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol as an antimicrobial agent has been suggested.[1] The mechanism could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol against a panel of pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

2-Amino-6-ethyl-5-methylpyrimidin-4-ol

-

Standard antibiotics (e.g., ampicillin, ciprofloxacin)

-

96-well microplates

-

Incubator

Methodology:

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (0.5 McFarland standard) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

2-Amino-6-ethyl-5-methylpyrimidin-4-ol is a compound with significant therapeutic potential, stemming from its aminopyrimidine core. Based on structural analogy, its mechanism of action likely involves the inhibition of protein kinases such as FGFR4 or enzymes like iNOS. Furthermore, its potential as an antimicrobial agent warrants investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise molecular mechanisms of this promising compound. Future work should focus on target identification and validation studies, including proteomics and transcriptomics, to build a comprehensive pharmacological profile.

References

- 2-Amino-6-ethyl-5-methylpyrimidin-4-ol - Smolecule. (2023, August 15).

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (2022, March 17).

- (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. (2025, June 25).

- An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem.

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. (2023, September 20).

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed.

- A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF - ResearchGate. (2025, August 6).

- 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL 28224-69-3 wiki - Guidechem.

- Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem.

- A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed.

- 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed Central.

- 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed.

Sources

- 1. Buy 2-Amino-6-ethyl-5-methylpyrimidin-4-ol | 134277-54-6 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminopyrimidine Core: A Privileged Scaffold for Modern Therapeutics

A Senior Application Scientist's Technical Guide to the Therapeutic Landscape of Aminopyrimidine Derivatives

Introduction: The Versatility of the Aminopyrimidine Scaffold

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and therapeutic potential. This nitrogen-containing heterocycle is a privileged structure, forming the core of numerous clinically successful drugs. Its significance stems from its ability to mimic the purine core of ATP, allowing its derivatives to competitively bind to the ATP-binding pockets of a vast array of enzymes, most notably protein kinases.[1] This inherent characteristic has positioned aminopyrimidine derivatives at the forefront of targeted therapies, particularly in oncology.[1] However, their therapeutic reach extends far beyond cancer, with significant applications in neurodegenerative disorders and infectious diseases.[2][3] This guide provides an in-depth exploration of the therapeutic applications of aminopyrimidine derivatives, detailing their mechanisms of action, key molecular targets, and the experimental methodologies crucial for their discovery and development.

Oncology: A Paradigm of Kinase Inhibition

The dysregulation of protein kinases is a fundamental driver of cancer cell proliferation, survival, and metastasis.[1] Aminopyrimidine derivatives have emerged as a powerful class of kinase inhibitors, with several compounds achieving landmark success in the clinic.[4]

Mechanism of Action: Competitive ATP Antagonism

The primary mechanism by which aminopyrimidine derivatives exert their anticancer effects is through the competitive inhibition of protein kinases. By mimicking the adenine ring of ATP, these compounds occupy the enzyme's active site, preventing the binding of the natural substrate and thereby blocking the phosphorylation cascade that drives malignant growth. The adaptability of the aminopyrimidine scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinases.

Key Kinase Targets in Oncology:

-

BCR-Abl: The fusion protein BCR-Abl is the hallmark of chronic myeloid leukemia (CML). Imatinib, a 2-phenylaminopyrimidine derivative, was a revolutionary drug that specifically targets the ATP-binding site of BCR-Abl, leading to durable remissions in CML patients.[5]

-

Epidermal Growth Factor Receptor (EGFR): Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC). Aminopyrimidine-based inhibitors like gefitinib and erlotinib have shown significant efficacy in tumors harboring activating EGFR mutations.[6]

-

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Aminopyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2 and CDK9.[7]

Signaling Pathway: EGFR Inhibition in Non-Small Cell Lung Cancer

The following diagram illustrates the inhibition of the EGFR signaling pathway by an aminopyrimidine derivative.

Caption: Inhibition of the EGFR signaling cascade by an aminopyrimidine derivative.

Quantitative Data: IC50 Values of Aminopyrimidine-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key aminopyrimidine kinase inhibitors against their primary targets.

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| Imatinib | BCR-Abl | K562 | ~30 | [1] |

| Imatinib | c-Kit | - | 100 | [5] |

| Imatinib | PDGFR | - | 100 | [5] |

| Nilotinib | BCR-Abl | Ba/F3 | <30 | |

| Dasatinib | BCR-Abl | K562 | <1 | [1] |

| Gefitinib | EGFR | A549 | Varies | [6] |

| 12u | CDK9 | - | 7 | [4] |

Neurodegenerative Disorders: Modulating CNS Targets

The therapeutic potential of aminopyrimidine derivatives extends to the complex realm of neurodegenerative diseases, such as Alzheimer's disease (AD).[3] Their ability to cross the blood-brain barrier and interact with key enzymes and receptors in the central nervous system makes them attractive candidates for developing novel treatments.[8]

Mechanism of Action: Multi-Targeting Approaches

In the context of neurodegenerative diseases, a multi-target approach is often beneficial.[9] Aminopyrimidine derivatives are being investigated for their ability to:

-

Inhibit Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are a mainstay in AD therapy. Certain aminopyrimidine hybrids have shown potent inhibition of these enzymes.[9][10]

-

Modulate β-Secretase (BACE-1): BACE-1 is a key enzyme in the production of amyloid-beta peptides, which form the characteristic plaques in AD brains. Aminopyrimidine derivatives have been designed to inhibit BACE-1 activity.[9]

-

Inhibit Monoamine Oxidases (MAOs): MAO-A and MAO-B are involved in the degradation of neurotransmitters. Their inhibition can lead to increased levels of serotonin, dopamine, and noradrenaline, which may improve cognitive function.[9]

Experimental Workflow: Screening for Anti-Alzheimer's Agents

The following diagram outlines a typical workflow for the in vitro and in vivo evaluation of aminopyrimidine derivatives for Alzheimer's disease.

Caption: Workflow for evaluating aminopyrimidine derivatives in Alzheimer's disease models.

Infectious Diseases: Targeting Microbial Pathways

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[2] Aminopyrimidine derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria, viruses, and parasites.[2][11]

Mechanism of Action: Inhibition of Essential Microbial Enzymes

A key strategy in developing antimicrobial aminopyrimidines is the targeting of enzymes that are essential for pathogen survival but are absent or significantly different in humans.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids.[12] Aminopyrimidine derivatives, such as trimethoprim, are highly selective inhibitors of bacterial DHFR.[13] This selectivity provides a therapeutic window, minimizing toxicity to the host.[12]

-

Antiviral Activity: Aminopyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, and coronaviruses.[11] Their mechanisms of action can be diverse, targeting various stages of the viral life cycle.[11][14]

Quantitative Data: Antimicrobial Activity of Aminopyrimidine Derivatives

| Compound | Target Organism | Assay | MIC/EC50 (µM) | Reference |

| Trimethoprim | Escherichia coli (DHFR) | Enzyme Inhibition | ~0.005 | [15] |

| Compound 29 | Bacillus anthracis (DHFR) | Enzyme Inhibition | - | [2] |

| Umifenovir | HCoV-229E (Coronavirus) | Plaque Inhibition | 10.0 ± 0.5 | [16] |

| Umifenovir | HCoV-OC43 (Coronavirus) | Plaque Inhibition | 9.0 ± 0.4 | [16] |

| Umifenovir | SARS-CoV-2 (Coronavirus) | Viral Replication Inhibition | 15.37 - 28.0 | [16] |

| Compound 19 | Mycobacterium tuberculosis | Broth Microdilution | 0.488 | [17] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[18][20]

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the aminopyrimidine derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubate for 72 hours.[21]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to measure the activity of EGFR kinase and the inhibitory potential of aminopyrimidine derivatives.[22]

Principle: The ADP-Glo™ Kinase Assay is a multistep process that measures the amount of ADP produced during a kinase reaction. The luminescence signal generated is directly proportional to the kinase activity.[22]

Step-by-Step Methodology:

-

Reaction Setup:

-

ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Luminescence Measurement:

-

Record the luminescence using a plate reader.[22]

-

The IC50 value of the inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

Protocol 3: In Vitro Antituberculosis Activity Screening (Microplate Alamar Blue Assay)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis (Mtb).[23]

Principle: Alamar Blue contains a redox indicator that is reduced by metabolically active Mtb cells, resulting in a color change from blue to pink. Inhibition of Mtb growth prevents this color change.[23]

Step-by-Step Methodology:

-

Bacterial Culture Preparation:

-

Culture Mycobacterium tuberculosis H37Ra to mid-log phase (OD₆₀₀ of ~0.6).[23]

-

-

Assay Plate Setup:

-

Incubation:

-

Seal the plates and incubate at 37°C for 6 days.[23]

-

-

Alamar Blue Addition and Reading:

-

Add a 10% (v/v) solution of Alamar Blue to each well.[23]

-

Incubate for an additional 24 hours.

-

Visually assess the color change or measure the fluorescence or absorbance to determine the MIC, which is the lowest concentration of the compound that prevents the color change.

-

Conclusion

The aminopyrimidine scaffold represents a remarkably successful and enduring platform in drug discovery. Its inherent ability to interact with a multitude of biological targets, particularly kinases, has led to the development of life-saving therapies in oncology. Furthermore, the growing body of research in neurodegenerative and infectious diseases highlights the continued potential of aminopyrimidine derivatives to address significant unmet medical needs. The experimental methodologies detailed in this guide provide a framework for the continued exploration and optimization of this privileged chemical scaffold, paving the way for the next generation of innovative therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 7. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clyte.tech [clyte.tech]

- 19. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT (Assay protocol [protocols.io]

- 22. promega.com [promega.com]